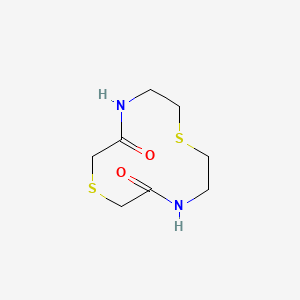
1,7-Dithia-4,10-diazacyclododecane-3,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dithia-4,10-diazacyclododecane-3,11-dione is a chemical compound with the molecular formula C8H14N2O2S2. It contains 28 atoms, including 14 hydrogen atoms, 8 carbon atoms, 2 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Chemical Reactions Analysis
1,7-Dithia-4,10-diazacyclododecane-3,11-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may result in the formation of thiols or amines.
Scientific Research Applications
1,7-Dithia-4,10-diazacyclododecane-3,11-dione has several scientific research applications. It is used in chemistry for the study of cyclic compounds and their reactivity. In biology, it may be used as a ligand for studying metal ion interactions. In medicine, it could be explored for its potential therapeutic properties. In industry, it may be used in the development of new materials or as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 1,7-Dithia-4,10-diazacyclododecane-3,11-dione involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with metal ions, which can activate or inhibit specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1,7-Dithia-4,10-diazacyclododecane-3,11-dione can be compared with other similar compounds, such as 1,7-dioxa-4,10-diazacyclododecane. Both compounds contain diaza-crown units and form stable complexes with metal ions. this compound contains sulfur atoms, which may impart different reactivity and properties compared to its oxygen-containing counterpart .
Similar compounds include:
- 1,7-dioxa-4,10-diazacyclododecane
- 6,10-Dithia-1,4-diazaspiro[4.5]decane-2,3-dione
These compounds share structural similarities but differ in their specific chemical properties and applications.
Properties
CAS No. |
90777-32-5 |
|---|---|
Molecular Formula |
C8H14N2O2S2 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
1,7-dithia-4,10-diazacyclododecane-3,11-dione |
InChI |
InChI=1S/C8H14N2O2S2/c11-7-5-14-6-8(12)10-2-4-13-3-1-9-7/h1-6H2,(H,9,11)(H,10,12) |
InChI Key |
PJFYKHDKQSAJTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCNC(=O)CSCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate](/img/structure/B14348198.png)
![Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane](/img/structure/B14348203.png)
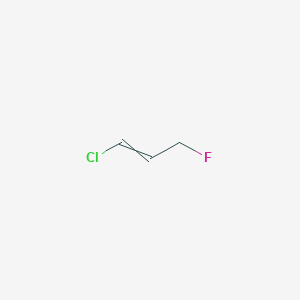
![Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide](/img/structure/B14348220.png)

![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)
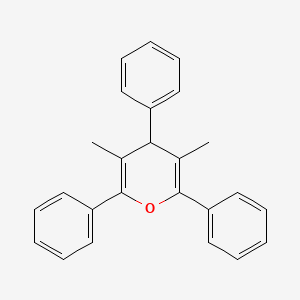



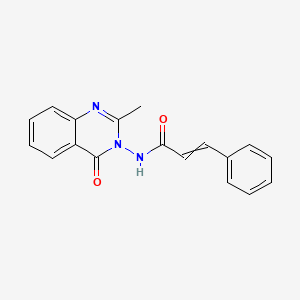
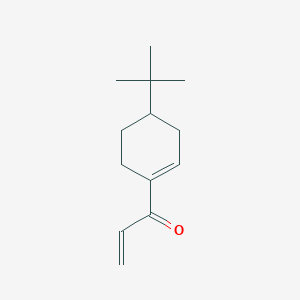

![1,1-Dichloro-2-{[(2,3,3-triiodoprop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14348278.png)
